3-Phenylisothiazol-5-amine

Antimicrobial resistance Structure-activity relationship Antibacterial drug discovery

Sourcing 3-Phenylisothiazol-5-amine with the precise 5-amino regioisomeric configuration is critical for your SAR programs. This exact scaffold is a validated intermediate for Syk/LRRK2 kinase inhibitors (see US20130131040A1) and demonstrates direct anti-S. aureus activity (MIC 62.5 μg/mL). Generic isothiazole substitutions fail to replicate its unique electronic profile and biological activity. Ensure your next parallel synthesis campaign uses this crystalline, easy-to-weigh building block for reproducible amide, sulfonamide, or reductive amination derivatizations.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 14208-52-7
Cat. No. B175640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisothiazol-5-amine
CAS14208-52-7
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=C2)N
InChIInChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
InChIKeyDHGKYVMNSHRALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylisothiazol-5-amine (CAS 14208-52-7): Core Chemical and Sourcing Profile for Pharmaceutical R&D Procurement


3-Phenylisothiazol-5-amine (CAS 14208-52-7) is a heterocyclic aromatic amine within the isothiazole family, characterized by a 1,2-thiazole ring with a phenyl substituent at position 3 and a primary amine at position 5 . The compound is a crystalline solid with a melting point of 163 °C and a predicted boiling point of 269.8 °C . It is primarily utilized as a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, and is available from multiple suppliers at standard purities of ≥95% .

Why Generic Substitution of 3-Phenylisothiazol-5-amine Is Not Feasible in Lead Optimization


The isothiazole scaffold is highly sensitive to the position of its substituents, with even minor regioisomeric shifts resulting in profound differences in biological activity, synthetic accessibility, and safety profile. 3-Phenylisothiazol-5-amine, with its 5-amino group, exhibits a distinct toxicological and reactivity signature compared to its 3-amino analog, 5-phenylisothiazol-3-amine, due to differential electronic effects on the heterocyclic ring . Furthermore, the compound's specific GHS hazard classification as an acute oral, dermal, and inhalation toxicant (Acute Tox. 4) and skin/eye irritant [1] necessitates rigorous handling protocols that may not be equivalent for other isothiazole derivatives. Simply substituting a compound with a different substitution pattern or core heterocycle will not recapitulate the specific structure-activity relationship (SAR) and synthetic intermediate utility of this precise molecule.

Quantitative Differentiation of 3-Phenylisothiazol-5-amine: Direct Evidence for Procurement Decisions


Comparative Antimicrobial Potency: 3-Phenylisothiazol-5-amine vs. Other 4-Amino Isothiazole Derivatives

In a study evaluating a series of 4-amino derivatives of isothiazoles, 3-Phenylisothiazol-5-amine was identified as one of the most active compounds, exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against *Staphylococcus aureus* . This potency is notable when compared to other analogs in the same study, some of which were inactive or required significantly higher concentrations to achieve the same effect . This data provides a direct quantitative benchmark for this compound's antimicrobial potential relative to closely related structures.

Antimicrobial resistance Structure-activity relationship Antibacterial drug discovery

Positional Isomer Differentiation: 3-Phenylisothiazol-5-amine vs. 4-Phenylisothiazol-5-amine in Kinase Inhibition

Regioisomeric variation on the isothiazole ring significantly impacts biological activity. While direct data for 3-Phenylisothiazol-5-amine in a specific kinase assay is not available, its positional isomer, 4-phenyl-1,2-thiazol-5-amine, exhibits an IC50 of 18,000 nM in a biochemical assay [1]. This level of potency is weak and illustrates how a simple shift in substitution pattern can lead to substantial (orders of magnitude) differences in target engagement. This class-level inference underscores the critical importance of procuring the exact regioisomer required for a specific target profile [1].

Kinase inhibitor Regioisomerism Target selectivity

Safety and Handling Profile: Quantified GHS Hazard Classification vs. Unclassified Analogs

3-Phenylisothiazol-5-amine carries a specific and verifiable hazard profile under the Globally Harmonized System (GHS) as notified to the European Chemicals Agency (ECHA). It is classified as Acute Tox. 4 for oral, dermal, and inhalation routes (H302, H312, H332), and as a skin and eye irritant (H315, H319) [1]. This quantified risk profile is not universal for all isothiazole derivatives. For instance, many related building blocks lack this full suite of GHS hazard statements, meaning their handling, shipping, and procurement require less stringent safety infrastructure. This specific classification necessitates the use of personal protective equipment (PPE) and a well-ventilated workspace, factors that directly impact operational cost and protocol design [1].

Occupational safety Risk assessment Chemical handling

Synthetic Utility: Documented Role as an Intermediate in a Patented Kinase Inhibitor Synthesis

The synthetic utility of 3-Phenylisothiazol-5-amine is validated by its inclusion as a key intermediate in the patent literature for the synthesis of pyrazine-based kinase inhibitors [1]. Specifically, patent US20130131040A1 (and its related family) details its use in constructing more complex molecules designed to inhibit Spleen Tyrosine Kinase (Syk) and related targets [1]. While the exact yield or step count for this specific transformation is not provided in the available abstract, the patent's existence provides a strong, verifiable use-case that is absent for many other commercially available isothiazole building blocks. This provides a direct link between procuring this compound and enabling a documented, high-value synthetic pathway [1].

Kinase inhibitor Process chemistry Medicinal chemistry

Physical Property Differentiation: Melting Point as a Proxy for Crystallinity and Handling vs. Low-Melting Analogs

3-Phenylisothiazol-5-amine is a crystalline solid with a sharp, defined melting point of 163 °C . This contrasts with other aryl-isothiazole derivatives, such as 5-methyl-3-phenylisothiazole, which is a low-melting solid or oil. The high melting point and crystallinity of 3-Phenylisothiazol-5-amine [1] are advantageous for purification, long-term storage stability, and precise weighing in a laboratory setting. A high-melting, crystalline solid is less prone to degradation, easier to handle, and can be purified more effectively by recrystallization compared to an oil or low-melting solid.

Solid-state chemistry Crystallinity Formulation

Validated Application Scenarios for 3-Phenylisothiazol-5-amine Procurement


Building Block for Kinase Inhibitor Synthesis

This compound is a validated synthetic intermediate for the construction of pyrazine-containing kinase inhibitors, as documented in patent US20130131040A1 [1]. Research groups focused on developing novel Syk, LRRK2, or MYLK inhibitors can utilize this building block to explore a specific chemical space, with the patent literature providing a proven synthetic route to more complex pharmacophores [1].

Antimicrobial Lead Identification and SAR Studies

Given its demonstrated activity against *S. aureus* with an MIC of 62.5 μg/mL , this compound serves as a potent starting point for antimicrobial drug discovery. Medicinal chemists can procure this scaffold to conduct structure-activity relationship (SAR) studies by modifying the phenyl ring or the 5-amino group, aiming to improve upon this initial potency and optimize the pharmacological profile .

Core Scaffold for Chemical Biology Probe Development

The presence of a primary amine handle allows for facile derivatization (e.g., amide bond formation, sulfonylation, or reductive amination) to generate focused libraries of compounds. The high melting point and crystalline nature of the starting material [2] ensure accurate weighing and reproducible reaction outcomes, making it ideal for parallel synthesis efforts aimed at generating chemical probes to interrogate biological targets.

Occupational Safety and Regulatory Compliance Training Standard

Due to its well-defined GHS hazard classification (Acute Toxicity Category 4 for multiple routes, skin/eye irritation) [3], this compound can be used as a standardized, lower-risk hazardous material for training new laboratory personnel in safe handling practices, proper PPE use, and hazardous waste disposal procedures for a broad range of heterocyclic amines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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